
4-Bromo-3-hydroxy-5-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-hydroxy-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxybenzoic acid, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar halogenation techniques but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Heck, Sonogashira, and Suzuki couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 4-bromo-3-iodo-5-benzoquinone.
Reduction: Formation of 4-bromo-3-iodo-5-methylbenzoic acid.
Coupling: Formation of biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-hydroxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Iodobenzoic acid
- 3-Hydroxybenzoic acid
- 4-Bromo-3-hydroxybenzoic acid
Uniqueness
4-Bromo-3-hydroxy-5-iodobenzoic acid is unique due to the combination of bromine, iodine, and hydroxyl groups on the benzene ring. This specific arrangement allows for distinct chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of multiple halogens can also enhance its utility in various coupling reactions and as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H4BrIO3 |
|---|---|
Molekulargewicht |
342.91 g/mol |
IUPAC-Name |
4-bromo-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
XLNIBJHLIDFDTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)Br)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




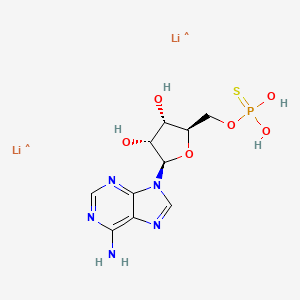
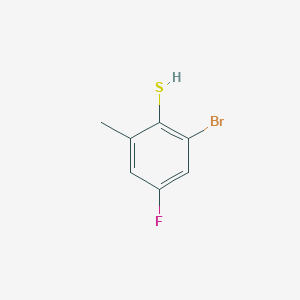
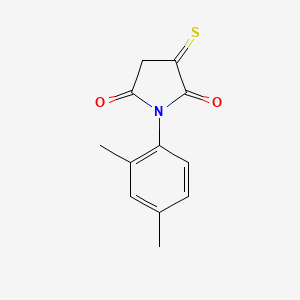
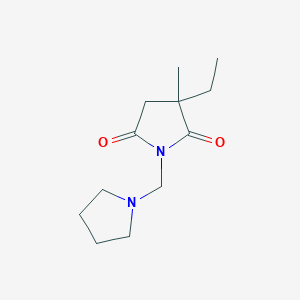
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
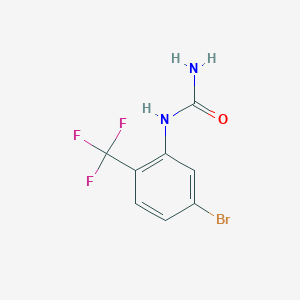
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
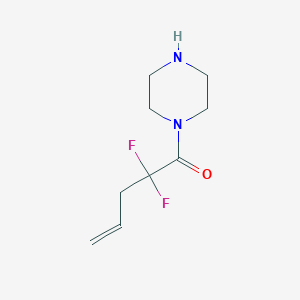
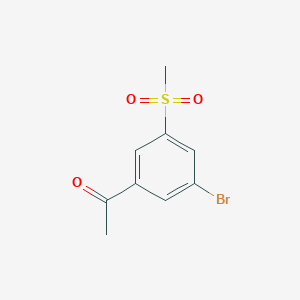

![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)

